1,2-Dimethoxy-3-ethoxy-4-iodobenzene
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Overview
Description
1,2-Dimethoxy-3-ethoxy-4-iodobenzene is an organic compound with the molecular formula C10H13IO3 and a molecular weight of 308.11 g/mol . This compound is a derivative of benzene, where the benzene ring is substituted with methoxy, ethoxy, and iodine groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-3-ethoxy-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the iodination of a benzene derivative with methoxy and ethoxy groups. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the substitution reaction .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-ethoxy-4-iodobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated benzene derivatives.
Substitution: Benzene derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
1,2-Dimethoxy-3-ethoxy-4-iodobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-ethoxy-4-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine group acts as an electrophile, facilitating the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-iodobenzene: Similar structure but lacks the ethoxy group.
1,2-Dimethoxy-3-ethoxybenzene: Similar structure but lacks the iodine group.
1,2-Dimethoxybenzene: Lacks both the ethoxy and iodine groups.
Uniqueness
1,2-Dimethoxy-3-ethoxy-4-iodobenzene is unique due to the presence of both methoxy, ethoxy, and iodine substituents on the benzene ring. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C10H13IO3 |
---|---|
Molecular Weight |
308.11 g/mol |
IUPAC Name |
2-ethoxy-1-iodo-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO3/c1-4-14-9-7(11)5-6-8(12-2)10(9)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
IQFDYVAFRDFCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1OC)OC)I |
Origin of Product |
United States |
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